2-Methyl-d-tryptophan

Description

Contextualizing Modified Tryptophan Analogs in Biochemical Studies

Modified tryptophan analogs are invaluable tools in biochemical and biophysical research. acs.orgacs.org By subtly altering the structure of the tryptophan molecule, scientists can probe the intricate workings of proteins and enzymes. These analogs can be incorporated into proteins, serving as spectroscopic probes to investigate protein structure, dynamics, and function. acs.orgnih.gov For instance, analogs with altered fluorescence properties, such as 5-hydroxytryptophan (B29612) and 7-azatryptophan, allow for selective excitation and monitoring, even in the presence of other aromatic amino acids. acs.org

The introduction of modifications, such as fluorination or methylation, can influence the electronic and steric properties of the tryptophan side chain. This can lead to changes in protein stability, folding, and interactions with other molecules. researchgate.net The study of these "alloproteins," or proteins containing unnatural amino acids, provides deep insights into the fundamental principles of protein science. acs.org The synthesis of constrained tryptophan analogs, where the molecule's flexibility is restricted, has also been a fruitful area of research, leading to the development of compounds with enhanced binding activity and selectivity for specific biological targets. beilstein-journals.org

Historical Perspectives on the Investigation of D-Tryptophan Derivatives

For a long time, D-amino acids, the enantiomers of the common L-amino acids, were considered to have no significant biological role in higher organisms. frontiersin.org However, this perception began to change in the late 1980s with the discovery of free D-serine and D-aspartate acting as neurotransmitters in the mammalian brain. frontiersin.org This paradigm shift spurred interest in the biological functions of other D-amino acids, including D-tryptophan.

Early research on D-tryptophan derivatives often focused on their metabolism and potential as pharmacological agents. frontiersin.orgresearchgate.net A significant area of investigation has been their interaction with the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of immune responses. nih.govbmj.com The discovery that certain D-tryptophan derivatives could inhibit IDO opened up new avenues for therapeutic research, particularly in the context of cancer and infectious diseases. frontiersin.orgnih.gov For example, 1-methyl-D-tryptophan (also known as Indoximod) has been extensively studied as an IDO inhibitor in clinical trials. plos.orgnih.govascopubs.org

Significance of Stereoisomerism in Tryptophan Metabolism and Biological Activity

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance in biological systems. The enzymes and receptors in living organisms are chiral and can differentiate between the L- and D-enantiomers of amino acids, often with high specificity.

The metabolism of tryptophan is a clear example of this stereoselectivity. While L-tryptophan is the primary substrate for protein synthesis and the production of key metabolites like serotonin (B10506) and kynurenine (B1673888), D-tryptophan is metabolized differently. wikipedia.orgmdpi.com In some organisms, D-tryptophan can be converted to L-tryptophan by the enzyme D-amino acid oxidase (DAAO). frontiersin.org

The biological activity of tryptophan derivatives is also highly dependent on their stereochemistry. For instance, the L- and D-isomers of 1-methyl-tryptophan exhibit different inhibitory profiles against the IDO enzymes. nih.govplos.org Specifically, 1-methyl-L-tryptophan is a more potent inhibitor of IDO1, while 1-methyl-D-tryptophan shows preferential inhibition of IDO2. plos.orguniprot.org This stereospecificity is crucial for the design of targeted therapeutic agents. The orientation of functional groups, such as the α-amino and α-carboxyl groups, plays a critical role in the interaction of tryptophan analogs with their biological targets, influencing their ability to elicit a biological response. nih.gov

Research Findings on Tryptophan Analogs

| Tryptophan Analog | Key Research Finding | Primary Application in Research |

|---|---|---|

| 5-Hydroxytryptophan | Exhibits a red-shifted absorbance spectrum, allowing for selective excitation in fluorescence studies. acs.org | Spectroscopic probe for protein structure and dynamics. acs.org |

| 7-Azatryptophan | Possesses a red-shifted absorbance and fluorescence spectrum that is sensitive to its environment. acs.org | Fluorescence probe to study protein environments. acs.orgacs.org |

| 1-Methyl-D-tryptophan (Indoximod) | Acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 2 (IDO2). plos.orguniprot.org | Investigated as a potential therapeutic agent in cancer immunotherapy. plos.orgascopubs.org |

| L-2-Methyltryptophan | Identified as an intermediate in the biosynthesis of the antibiotic thiostrepton (B1681307). nih.gov | Studied in the context of antibiotic biosynthesis pathways. nih.gov |

Properties of 2-Methyl-d-tryptophan

| Property | Value |

|---|---|

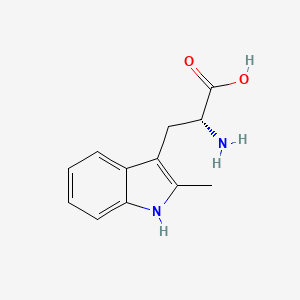

| Molecular Formula | C12H14N2O2 nih.gov |

| Molecular Weight | 218.25 g/mol nih.gov |

| IUPAC Name | (2R)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid nih.gov |

| CAS Number | 140852-06-8 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140852-06-8 | |

| Record name | 2-Methyl-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140852068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BEJ1O74EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Roles and Metabolic Interplay of 2 Methyl D Tryptophan

Modulation of Tryptophan Catabolism

2-Methyl-d-tryptophan's biological activity is predominantly characterized by its ability to interfere with the normal breakdown of tryptophan. This modulation occurs through its interaction with the initial and rate-limiting enzymes of the kynurenine (B1673888) pathway.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first step in the degradation of L-tryptophan to N-formylkynurenine. nih.gov 2-Methyl-d-tryptophan is recognized as an inhibitor of this crucial enzyme.

While the precise, high-resolution crystal structure of 2-Methyl-d-tryptophan bound to IDO1 is not extensively detailed in publicly available literature, the inhibitory action is understood to be weak. The inhibitory effect of methylated tryptophan analogues, such as 1-methyl-d-tryptophan, has been studied more extensively. For instance, 1-methyl-L-tryptophan is classified as a compound that preferentially binds to the oxygen-bound form of holo-IDO1. acs.org The methylation of the indole (B1671886) nitrogen is thought to be a key factor in the inhibitory effect of these compounds. nih.gov

The active site of IDO1 contains a heme cofactor and is characterized by several pockets (A, B, and D) that accommodate the tryptophan substrate and its analogues. acs.org The binding of the natural substrate, L-tryptophan, involves interactions with residues such as F163, Y126, S167, R231, and T379. nih.gov It is within this active site that 2-Methyl-d-tryptophan likely competes with L-tryptophan, although its binding affinity is considerably lower.

The stereochemistry of methylated tryptophan analogues plays a significant role in their inhibitory potency against IDO1. Generally, the L-isomers of methyltryptophan are more effective inhibitors of IDO1 than their D-isomer counterparts. For instance, 1-methyl-L-tryptophan has been shown to be a more potent inhibitor of IDO1 compared to 1-methyl-D-tryptophan. nih.gov

In cell-free assays, 1-methyl-L-tryptophan exhibits a significantly lower IC50 value than 1-methyl-D-tryptophan, indicating greater inhibitory activity. frontiersin.org This difference in potency is attributed to the stereospecificity of the IDO1 active site, which has a higher affinity for the L-configuration of tryptophan and its analogues. While specific Ki or IC50 values for 2-Methyl-d-tryptophan are not as widely reported, it is generally considered a weak inhibitor of IDO1.

| Compound | Reported IC50 (in HeLa cells) | General Potency against IDO1 |

|---|---|---|

| 1-Methyl-l-tryptophan | 120 µM | More potent |

| 1-Methyl-d-tryptophan | 2.5 mM | Less potent |

By inhibiting IDO1, 2-Methyl-d-tryptophan can alter the metabolic flux through the kynurenine pathway. The primary consequence of IDO1 inhibition is a reduction in the conversion of tryptophan to kynurenine. This can lead to a decrease in the levels of downstream metabolites of the kynurenine pathway.

Studies on the related compound, 1-methyltryptophan (a racemic mixture or individual isomers), have shown that its administration can lead to an increase in plasma tryptophan levels and, paradoxically, an increase in the downstream metabolite kynurenic acid. frontiersin.org This suggests a complex regulatory mechanism where the inhibition of IDO1 may lead to a shunting of tryptophan metabolism towards alternative pathways or compensatory mechanisms involving other enzymes. The ratio of kynurenine to tryptophan is often used as an indicator of IDO1 activity, and inhibition by compounds like methyltryptophan analogues would be expected to decrease this ratio. frontiersin.orgnih.gov

| Metabolite | Expected Change in Concentration |

|---|---|

| Tryptophan | Increase |

| Kynurenine | Decrease |

| Kynurenic Acid | Variable (may increase due to pathway shifts) |

| Kynurenine/Tryptophan Ratio | Decrease |

Interactions with Tryptophan Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is another heme-containing enzyme that catalyzes the same initial step in the kynurenine pathway as IDO1. wikipedia.org However, TDO is structurally and functionally distinct from IDO1, being a tetrameric enzyme primarily found in the liver. nih.govwikipedia.org

TDO exhibits a pronounced stereospecificity for its natural substrate, L-tryptophan. nih.gov While human TDO (hTDO) can bind both L- and D-tryptophan with comparable affinities (as indicated by their Km values), the catalytic rate (kcat) for D-tryptophan is approximately 10-fold lower than for L-tryptophan. nih.govconsensus.app This suggests that while the D-isomer can access the active site, its orientation is not optimal for the efficient catalytic conversion to N-formylkynurenine.

The stereospecificity of TDO is attributed to the precise fit of L-tryptophan within the active site, which involves interactions with specific amino acid residues that stabilize the substrate in a catalytically favorable position. nih.gov In contrast, D-tryptophan exhibits weaker interactions with the protein matrix. nih.gov The related compound, alpha-methyl-tryptophan, has been shown to bind to non-catalytic exosites on the TDO tetramer, which can stabilize the enzyme. nih.gov It is plausible that 2-Methyl-d-tryptophan may have some interaction with TDO, but it is not considered a potent inhibitor or a preferred substrate.

Influencing Kynurenine Pathway Metabolite Balance

The kynurenine pathway is the primary metabolic route for tryptophan in the body, accounting for the degradation of over 95% of this essential amino acid. wikipedia.orgnih.govfrontiersin.org This pathway generates several neuroactive and immunomodulatory metabolites. nih.govnih.govresearchgate.net While extensive research has been conducted on tryptophan and its analogs, there is a notable lack of specific scientific literature detailing the effects of 2-Methyl-d-tryptophan on the balance of kynurenine pathway metabolites. The following sections discuss the general dynamics of the kynurenine pathway; however, it is crucial to note that these findings pertain to tryptophan and other analogs, and may not be representative of the specific actions of 2-Methyl-d-tryptophan.

Kynurenic Acid (KYNA) Production Dynamics

Table 1: Factors Influencing Kynurenic Acid (KYNA) Production (General)

| Factor | Effect on KYNA Production | Reference |

| Tryptophan Availability | Increased tryptophan can lead to increased kynurenine, the precursor for KYNA. | researchgate.net |

| Kynurenine Aminotransferase (KAT) Activity | KATs are the enzymes responsible for the direct synthesis of KYNA from kynurenine. | researchgate.net |

| Inflammation | Inflammatory conditions can upregulate the initial enzymes of the kynurenine pathway, potentially altering KYNA levels. | nih.gov |

Disclaimer: This table represents general factors influencing KYNA production from tryptophan and may not reflect the specific effects of 2-Methyl-d-tryptophan.

Quinolinic Acid (QUIN) Metabolic Modulation

Quinolinic acid (QUIN) is another critical metabolite of the kynurenine pathway, known for its neurotoxic properties as an NMDA receptor agonist. nih.govmdpi.com The balance between the neuroprotective KYNA and the neurotoxic QUIN is believed to be crucial for neuronal health. nih.govresearchgate.net There is no specific information available in the scientific literature regarding the modulation of quinolinic acid metabolism by 2-Methyl-d-tryptophan. In the general metabolism of tryptophan, QUIN is synthesized from 3-hydroxykynurenine, a downstream product of kynurenine. frontiersin.org An imbalance in the KYNA/QUIN ratio has been associated with neurodegenerative diseases and inflammatory conditions. nih.govresearchgate.net

Table 2: Factors Influencing Quinolinic Acid (QUIN) Production (General)

| Factor | Effect on QUIN Production | Reference |

| Kynurenine Monooxygenase (KMO) Activity | KMO converts kynurenine to 3-hydroxykynurenine, a precursor to QUIN. | frontiersin.org |

| Immune Activation | Pro-inflammatory stimuli can increase the activity of enzymes leading to QUIN synthesis. | nih.gov |

| 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) Activity | HAAO is a key enzyme in the metabolic cascade that produces QUIN. | frontiersin.org |

Disclaimer: This table outlines general factors that modulate QUIN production from tryptophan and its metabolites; these may not be applicable to 2-Methyl-d-tryptophan.

Interactions with Tryptophan Transporters and Uptake Systems

The transport of tryptophan into cells is a regulated process mediated by various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). nih.govscirp.org The affinity and interaction of 2-Methyl-d-tryptophan with these transport systems have not been specifically characterized in the available scientific literature. For tryptophan and its analogs, the efficiency of transport across cellular membranes, including the blood-brain barrier, is a critical determinant of their metabolic fate and biological activity. scirp.org Competition for these transporters among different amino acids can influence their intracellular concentrations and subsequent metabolic pathway engagement. nih.govscirp.org

Role in Cellular Metabolic Homeostasis

Tryptophan metabolism is intricately linked to cellular metabolic homeostasis, influencing processes such as energy production and immune responses. researchgate.netnih.govoup.com The kynurenine pathway, for instance, leads to the production of NAD+, a vital coenzyme in cellular redox reactions. frontiersin.org The specific role of 2-Methyl-d-tryptophan in cellular metabolic homeostasis is currently undefined in scientific research. The broader impact of tryptophan metabolites on cellular energy and signaling pathways underscores the potential for tryptophan analogs to modulate these fundamental processes. researchgate.netnih.gov

Differentiation of D- and L-Isomer Metabolism in Biological Systems

In biological systems, the metabolism of D- and L-isomers of amino acids can differ significantly. frontiersin.org While L-tryptophan is the form predominantly used for protein synthesis and as a precursor for serotonin (B10506) and kynurenine, D-tryptophan follows distinct metabolic routes. chemicalbook.com D-tryptophan can be a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), but it is generally metabolized more slowly than its L-isomer. nih.gov There is evidence that D-tryptophan can be converted to kynurenine and subsequently to other metabolites, although the efficiency of this conversion can vary. frontiersin.org

With respect to methylated tryptophan analogs, research on 2-Methyl-l-tryptophan has shown it to be an intermediate in the biosynthesis of tryptophan and to have potential antibiotic properties. biosynth.com In contrast, studies on α-Methyl-l-tryptophan (a different isomer) have demonstrated its activity as a weight-loss agent, while the corresponding d-enantiomer (α-Methyl-d-tryptophan) showed negligible activity in this regard. portlandpress.com This highlights the stereospecificity of biological effects for tryptophan derivatives. Unfortunately, direct comparative metabolic studies of 2-Methyl-d-tryptophan and 2-Methyl-l-tryptophan are not available in the current body of scientific literature. Therefore, the precise metabolic fate and differential biological activities of these two specific isomers remain to be elucidated.

Table of Compounds

Q & A

Q. What analytical techniques are most effective for distinguishing 2-Methyl-d-tryptophan from structurally similar tryptophan derivatives?

Methodological Answer: Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to identify methyl group positioning and chiral centers, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Comparative chromatography (e.g., HPLC with chiral columns) can further resolve stereoisomers .

Q. How does 2-Methyl-d-tryptophan interact with central serotonin pathways compared to L-tryptophan?

Methodological Answer: Use in vitro receptor-binding assays (e.g., 5-HT1A/2A receptors) and microdialysis in rodent models to measure extracellular serotonin levels. Pair this with knockout models to isolate receptor-specific effects, ensuring dietary tryptophan is controlled to avoid confounding results .

Q. What are the ethical considerations when administering 2-Methyl-d-tryptophan in human behavioral studies?

Methodological Answer: Obtain informed consent detailing potential drowsiness or mood alterations. Implement double-blind protocols with placebo controls and monitor adverse effects via validated scales (e.g., BDI for mood). Ethical approval must address risks of serotonin modulation in vulnerable populations .

Advanced Research Questions

Q. How can experimental designs isolate 2-Methyl-d-tryptophan’s effects from endogenous tryptophan metabolism in behavioral studies?

Methodological Answer: Use isotopically labeled 2-Methyl-d-tryptophan (e.g., ¹³C) in tracer studies to track metabolic fate via LC-MS/MS. Pair with controlled diets low in tryptophan and measure plasma kynurenine/tryptophan ratios to quantify peripheral vs. central contributions .

Q. What statistical approaches resolve contradictions in reported pharmacokinetic profiles of 2-Methyl-d-tryptophan?

Methodological Answer: Apply mixed-effects modeling to account for inter-study variability in absorption rates. Meta-analyses should stratify by administration route (oral vs. intravenous) and use funnel plots to detect publication bias. Replicate key studies under standardized conditions (e.g., fixed dietary intake) .

Q. How do researchers validate hypotheses about 2-Methyl-d-tryptophan’s role in immune modulation?

Methodological Answer: Use CRISPR-edited cell lines (e.g., IDO1-knockout macrophages) to test its direct effects on cytokine production. Combine with in vivo models of inflammation (e.g., LPS-challenged mice) and correlate findings with transcriptomic data (RNA-seq) to map pathway interactions .

Q. What methodological safeguards prevent false positives in neuroimaging studies of 2-Methyl-d-tryptophan’s CNS activity?

Methodological Answer: Employ simultaneous PET/MRI with ¹¹C-labeled analogs to quantify blood-brain barrier penetration. Control for regional cerebral blood flow changes using placebo cohorts and pre-register region-of-interest (ROI) analyses to reduce data dredging .

Methodological Design & Validation

Q. How are dose-response relationships for 2-Methyl-d-tryptophan optimized in preclinical toxicity studies?

Methodological Answer: Use adaptive Bayesian designs to minimize animal use while identifying NOAEL (No Observed Adverse Effect Level). Measure biomarkers like ALT/AST for hepatotoxicity and 5-HIAA for serotonin turnover. Cross-validate results in organ-on-chip systems .

Q. What strategies improve reproducibility in 2-Methyl-d-tryptophan synthesis protocols?

Methodological Answer: Document enantiomeric excess via polarimetry and chiral HPLC at each synthetic step. Publish detailed NMR assignments (δ, multiplicity) and crystallographic data (CCDC codes) for novel intermediates. Use ICH Q2(R1)-validated purity assays .

Q. How can researchers address conflicting data on 2-Methyl-d-tryptophan’s pro- vs. anti-inflammatory effects?

Methodological Answer: Conduct multi-omics integration (proteomics, metabolomics) across tissue-specific samples. Use Mendelian randomization to distinguish causal effects from confounding variables. Collaborative consortia should harmonize protocols for cross-study comparisons .

Data Interpretation & Reporting

Q. What frameworks guide causal inference in observational studies of 2-Methyl-d-tryptophan exposure?

Methodological Answer: Apply Hill’s criteria (e.g., temporality, biological gradient) and use directed acyclic graphs (DAGs) to adjust for confounders like diet or comorbidities. Sensitivity analyses should test robustness to unmeasured bias .

Q. How are negative results in 2-Methyl-d-tryptophan trials rigorously reported to avoid file-drawer bias?

Methodological Answer: Pre-register trials on platforms like ClinicalTrials.gov , including null hypothesis specifications. Use EQUATOR Network guidelines (e.g., CONSORT for trials) and submit raw data to repositories (e.g., Zenodo) for independent reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.